2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15(2)17-9-11-19(12-10-17)26-21(29)14-32-25-27-22-20(18-7-5-16(3)6-8-18)13-31-23(22)24(30)28(25)4/h5-13,15H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQQMONVRKQOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine intermediates. These intermediates are synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Electron Effects : Electron-withdrawing groups (Cl, CF3) in analogs like CAS 687563-28-6 may improve target binding via polar interactions but could introduce metabolic instability .
- Bioactivity: The thienopyrimidinone core is associated with antihypertensive and enzyme-inhibitory effects, as seen in derivatives from Journal of Materials Science and Chemical Engineering (2015) .
Pharmacological and Physicochemical Properties
- Target Compound : The 4-isopropylphenyl group likely extends half-life due to steric hindrance against metabolic enzymes. However, its bulky nature may limit solubility, necessitating formulation optimization.
- CAS 687563-28-6 : The trifluoromethyl group enhances electronegativity, favoring interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
Biological Activity
The compound 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential clinical implications.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 364.48 g/mol. Its structure features a thieno[3,2-d]pyrimidine core substituted with various functional groups that contribute to its biological activity.
Research indicates that compounds similar to thieno[3,2-d]pyrimidines often exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Many thieno derivatives act as inhibitors of key kinases involved in cancer cell proliferation and survival. This includes inhibition of the EGFR (Epidermal Growth Factor Receptor) pathway, which is critical in many cancers.
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties that may protect normal cells from oxidative stress while selectively targeting cancer cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | EGFR inhibition |
| MCF-7 (Breast Cancer) | 8.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.5 | Inhibition of cell proliferation |
These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, potentially through multiple pathways.
Case Studies
- Study on Lung Cancer : A study published in ACS Omega explored a series of thieno derivatives and their effect on A549 cells. The compound demonstrated an IC50 value of 5 µM, indicating potent activity against lung cancer cells through EGFR pathway inhibition .
- Breast Cancer Research : In another investigation focusing on MCF-7 cells, the compound was shown to induce apoptosis significantly at concentrations as low as 8 µM, supporting its potential as a therapeutic agent for breast cancer .
Safety and Toxicology
While the biological activity is promising, it is essential to consider the safety profile of such compounds. Preliminary toxicological assessments indicate that high doses may lead to cytotoxic effects on non-cancerous cells; therefore, further studies are necessary to establish a therapeutic window.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,2-d]pyrimidinone core. Key steps include sulfanyl group introduction via nucleophilic substitution and subsequent coupling with the acetamide moiety. To ensure purity, employ column chromatography (gradient elution with ethyl acetate/hexane) and confirm via HPLC (>95% purity) . Post-synthetic characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to validate structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positions on the thienopyrimidinone and acetamide moieties .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding), single-crystal X-ray diffraction is recommended, as demonstrated in analogous pyrimidine derivatives .
- FTIR Spectroscopy: Validates functional groups (e.g., C=O, S-C=S) .
Q. How can researchers design experiments to assess the compound's stability under varying conditions?
Conduct accelerated stability studies:
- Thermal Stability: Use thermogravimetric analysis (TGA) at 25–300°C.
- Photolytic Stability: Expose to UV-Vis light (ICH Q1B guidelines).
- Hydrolytic Stability: Test in buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC-MS to identify decomposition pathways .
Q. What computational tools are suitable for predicting physicochemical properties?
Use software like Gaussian or COSMOtherm to calculate logP (lipophilicity), pKa, and solubility. Molecular dynamics (MD) simulations can predict membrane permeability. Cross-validate predictions with experimental data (e.g., shake-flask method for logP) .
Q. How to validate the compound's biological activity in preliminary assays?
Employ dose-response curves in enzyme inhibition assays (e.g., kinase targets). Use positive controls (e.g., staurosporine for kinases) and triplicate measurements to minimize variability. Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Questions
Q. How can reaction conditions be optimized using computational and statistical methods?
Integrate quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and identify rate-limiting steps. Apply Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst loading). For example, a Central Composite Design (CCD) reduces experimental runs while maximizing yield .
Q. What strategies resolve discrepancies in biological activity data across different assay platforms?
- Data Normalization: Normalize to internal controls and account for plate-to-plate variability.
- Orthogonal Assays: Validate hits using alternate methods (e.g., fluorescence polarization vs. radiometric assays).
- Meta-Analysis: Apply multivariate statistics to identify confounding variables (e.g., solvent effects, protein batch differences) .
Q. How to model the compound's interaction with biological targets at atomic resolution?
Perform molecular docking (AutoDock Vina, Glide) to predict binding modes. Refine poses using molecular dynamics (MD) simulations (AMBER, GROMACS) with explicit solvent models. Validate with mutagenesis studies targeting predicted interaction residues .
Q. What advanced analytical techniques characterize degradation products under oxidative stress?
Use LC-QTOF-MS/MS to identify degradation products. Fragment ion analysis and isotopic patterns help assign structures. Compare with in silico fragmentation tools (e.g., Mass Frontier) .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Scaffold Modifications: Systematically vary substituents on the thienopyrimidinone and acetamide groups.
- Data Analysis: Apply partial least squares regression (PLSR) to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with activity.
- Machine Learning: Train models (e.g., random forest, SVM) on existing datasets to predict novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
